4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 844858-03-3
VCID: VC6724854
InChI: InChI=1S/C25H22ClN3O2/c1-31-21-6-4-5-20(14-21)28-16-18(13-24(28)30)25-27-22-7-2-3-8-23(22)29(25)15-17-9-11-19(26)12-10-17/h2-12,14,18H,13,15-16H2,1H3
SMILES: COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl
Molecular Formula: C25H22ClN3O2
Molecular Weight: 431.92

4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one

CAS No.: 844858-03-3

Cat. No.: VC6724854

Molecular Formula: C25H22ClN3O2

Molecular Weight: 431.92

* For research use only. Not for human or veterinary use.

4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one - 844858-03-3

Specification

CAS No. 844858-03-3
Molecular Formula C25H22ClN3O2
Molecular Weight 431.92
IUPAC Name 4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one
Standard InChI InChI=1S/C25H22ClN3O2/c1-31-21-6-4-5-20(14-21)28-16-18(13-24(28)30)25-27-22-7-2-3-8-23(22)29(25)15-17-9-11-19(26)12-10-17/h2-12,14,18H,13,15-16H2,1H3
Standard InChI Key NBUUMQWGGAJHQQ-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl

Introduction

Components of the Compound

  • Benzimidazole Core: This part of the molecule is known for its presence in various pharmaceuticals due to its biological activity, including antimicrobial and anticancer properties .

  • 4-Chlorobenzyl Group: This substituent is often used in organic synthesis to introduce chlorinated aromatic rings, which can affect the compound's reactivity and biological activity .

  • Pyrrolidinone Ring: This structure is common in compounds with neurological or pharmacological interest due to its ability to interact with biological targets .

  • 3-Methoxyphenyl Group: This substituent can influence the compound's solubility and interaction with biological systems due to its methoxy group, which adds polarity .

Synthesis

The synthesis of this compound would likely involve multiple steps, including the formation of the benzimidazole core, introduction of the 4-chlorobenzyl group, and incorporation of the pyrrolidinone and 3-methoxyphenyl moieties. A general approach might involve:

  • Formation of Benzimidazole Core: This could involve condensation reactions between appropriate precursors.

  • Introduction of 4-Chlorobenzyl Group: Alkylation reactions could be used to add this substituent.

  • Pyrrolidinone Ring Formation: This might involve cyclization reactions with appropriate starting materials.

  • Incorporation of 3-Methoxyphenyl Group: This could be achieved through nucleophilic substitution or other coupling reactions.

Biological Activity

The biological activity of 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one would depend on its ability to interact with biological targets. Given its structural components, potential activities could include:

  • Antimicrobial Activity: The benzimidazole core is known for its antimicrobial properties.

  • Neurological Effects: The pyrrolidinone ring could interact with neurological targets.

  • Anticancer Potential: Some benzimidazole derivatives have shown anticancer activity.

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